Vamidothion sulfoxide

Description

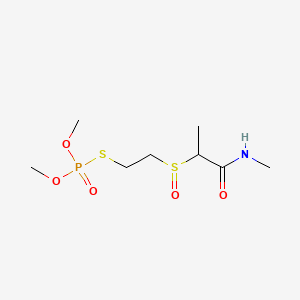

Structure

3D Structure

Properties

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIKHBMDHDGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942441 | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-00-9 | |

| Record name | Vamidothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vamidothion Sulfoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Vamidothion sulfoxide, a primary metabolite of the organophosphate insecticide vamidothion, represents a molecule of significant interest in the fields of environmental science, toxicology, and drug development.[1] As a potent acetylcholinesterase (AChE) inhibitor, its presence and persistence in various environmental matrices and biological systems warrant a thorough understanding of its chemical nature, biological activity, and analytical determination.[1][2] This technical guide provides an in-depth exploration of vamidothion sulfoxide, offering field-proven insights and detailed methodologies for its study. Vamidothion itself is no longer approved for use within the European Union.[2]

Section 1: Chemical Identity and Physicochemical Properties

Vamidothion sulfoxide is formed in both plants and animals through the metabolic oxidation of the thioether sulfur atom in the parent compound, vamidothion.[3][4] This transformation significantly influences its environmental fate and toxicological profile.

Chemical Structure

The chemical structure of vamidothion sulfoxide is characterized by the presence of a sulfinyl group, which results from the oxidation of the sulfide in vamidothion.

-

IUPAC Name: 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide[5]

-

CAS Number: 20300-00-9[6]

-

Molecular Formula: C₈H₁₈NO₅PS₂[6]

-

SMILES: CNC(=O)C(C)S(=O)CCSP(=O)(OC)OC[5]

Caption: Chemical structure of vamidothion sulfoxide.

Physicochemical Properties

A summary of the key physicochemical properties of vamidothion sulfoxide is presented in the table below, with a comparison to its parent compound, vamidothion.

| Property | Vamidothion Sulfoxide | Vamidothion | Source(s) |

| Molecular Weight | 303.34 g/mol | 287.34 g/mol | [6],[7] |

| Appearance | Not specified (likely solid) | Colorless crystals or white solid | [2] |

| Water Solubility | Expected to be higher than vamidothion | Very good | [2] |

| LogP (Octanol-Water Partition Coefficient) | Not available | 0.3 | [8] |

| Stability | More persistent than vamidothion | Decomposes in strong acidic or alkaline media | [2] |

Section 2: Mechanism of Action and Biological Significance

Inhibition of Acetylcholinesterase

As an organophosphate, vamidothion sulfoxide exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The inhibitory action of vamidothion sulfoxide involves the phosphorylation of the serine hydroxyl group within the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the clinical signs of organophosphate poisoning.[2]

Caption: Mechanism of acetylcholinesterase inhibition by vamidothion sulfoxide.

Metabolic Activation and Persistence

Vamidothion is a thioether-containing organophosphate that undergoes metabolic activation in both plants and animals to its more potent sulfoxide and sulfone derivatives.[3][4] Vamidothion sulfoxide is the main metabolite and exhibits similar or even greater insecticidal activity than the parent compound.[2] Furthermore, vamidothion sulfoxide is more persistent in the environment, contributing to a prolonged period of potential toxicity.[2]

The metabolic conversion is primarily mediated by cytochrome P450 monooxygenases.[9] This bioactivation highlights the importance of considering metabolites in toxicological risk assessments.

Sources

- 1. omsynth.com [omsynth.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. scbt.com [scbt.com]

- 7. accustandard.com [accustandard.com]

- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 9. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Monograph: Vamidothion Sulfoxide Mechanism of Action

Executive Summary

Vamidothion is a systemic organophosphorus (OP) insecticide and acaricide.[1] While the parent compound exhibits anticholinesterase activity, its toxicological potency is significantly amplified following metabolic bioactivation to Vamidothion Sulfoxide .[2][3] This guide delineates the precise molecular mechanism by which Vamidothion Sulfoxide inhibits acetylcholinesterase (AChE), the kinetics of this inhibition, and the validated analytical protocols for its quantification in biological and environmental matrices.

The core mechanism involves the S-oxidation of the thioether moiety, increasing the molecule's polarity and affinity for the AChE active site, followed by the phosphorylation of the serine hydroxyl group within the enzyme's catalytic triad.

Molecular Identity & Metabolic Bioactivation

Vamidothion (O,O-dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate) functions as a pro-insecticide. The critical event in its toxicodynamics is the oxidative conversion of the thioether side chain to a sulfoxide.

The Bioactivation Pathway

In mammalian and insect systems, cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs) catalyze the S-oxidation of the thioether sulfur. Unlike many OPs where the P=S (thiono) bond is oxidized to P=O (oxon), Vamidothion already possesses a P=O bond. Its activation occurs on the leaving group side chain.

-

Parent: Vamidothion (Thioether) — Lipophilic, moderate AChE inhibitor.

-

Primary Metabolite: Vamidothion Sulfoxide — More polar, potent AChE inhibitor.

-

Secondary Metabolite: Vamidothion Sulfone — Formed via further oxidation; also active but typically less persistent than the sulfoxide.

Pathway Visualization

Figure 1: Metabolic activation pathway of Vamidothion. The conversion to sulfoxide represents the critical toxification step.

Mechanism of Action: AChE Inhibition

The physiological target of Vamidothion Sulfoxide is Acetylcholinesterase (EC 3.1.1.7), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine.

The Active Site Interaction

The AChE active site contains a catalytic triad (Serine, Histidine, Glutamate). Vamidothion Sulfoxide acts as a hemisubstrate.

-

Binding: The inhibitor enters the active site gorge. The sulfoxide moiety, being more polar than the parent thioether, likely enhances binding affinity via hydrogen bonding or dipole interactions within the gorge.

-

Nucleophilic Attack: The hydroxyl group (-OH) of Serine-203 (numbering may vary by species) launches a nucleophilic attack on the phosphorus atom of Vamidothion Sulfoxide.

-

Leaving Group Departure: The side chain (containing the sulfoxide) is cleaved.

-

Phosphorylation: The phosphorus moiety (O,O-dimethyl phosphoryl group) forms a stable covalent bond with the serine oxygen.

-

Inhibition: The enzyme is now "phosphorylated." It cannot hydrolyze acetylcholine, leading to neurotransmitter accumulation, cholinergic overstimulation, and eventual synaptic failure (paralysis).[1][3]

Aging (The Point of No Return)

A critical feature of dimethyl organophosphates like Vamidothion is "aging." Following phosphorylation, the enzyme-inhibitor complex can undergo dealkylation (loss of a methyl group).

-

Non-Aged State: The enzyme can be reactivated by oximes (e.g., pralidoxime).

-

Aged State: The dealkylated complex creates a negative charge on the phosphate oxygen, stabilizing the bond to the serine. This state is resistant to reactivators and is essentially irreversible.

Molecular Interaction Diagram

Figure 2: Kinetic pathway of AChE inhibition. The transition to the 'Aged' state renders the enzyme permanently inactive.

Analytical Protocol: Quantification via LC-MS/MS

To study the mechanism or monitor residues, precise quantification is required. The following protocol utilizes QuEChERS extraction followed by LC-MS/MS, the industry standard for polar OP metabolites.

Protocol Design Principles

-

Extraction: Acetonitrile is used to precipitate proteins and extract the polar sulfoxide.

-

Partitioning: MgSO4 induces phase separation; NaCl controls polarity.

-

Detection: Multiple Reaction Monitoring (MRM) ensures specificity, distinguishing the sulfoxide from the parent and sulfone.

Step-by-Step Workflow

-

Sample Homogenization: Weigh 10.0 g of sample (e.g., tissue or plant matrix) into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex for 1 min.

-

Salting Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 min.

-

Centrifugation: Centrifuge at 3000 x g for 5 minutes.

-

Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18). Vortex and centrifuge.

-

Analysis: Transfer supernatant to an autosampler vial for LC-MS/MS injection.

LC-MS/MS Parameters (MRM Table)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Vamidothion | 288.1 | 146.1 | 118.1 | 10 / 20 |

| Vamidothion Sulfoxide | 304.1* | 162.1 | 146.1 | 12 / 22 |

Note: Precursor masses are approximate [M+H]+. Vamidothion Sulfoxide (MW ~303.[4]3) typically shows transitions related to the oxidized side chain loss.

Toxicokinetics and Safety Data

-

Classification: Acute Tox. 3 (Oral).

-

Systemic Action: Being water-soluble, the sulfoxide is translocated in plants (xylem mobile) and rapidly distributed in mammalian blood.

-

Inhibition Potency: The sulfoxide is generally equipotent to the parent in terms of

but accumulates more effectively in target tissues due to transport properties.

References

-

PubChem. (2025).[4] Vamidothion Sulfoxide - Compound Summary. National Library of Medicine. [Link][4]

-

European Food Safety Authority (EFSA). (2014). Conclusion on the peer review of the pesticide risk assessment of the active substance vamidothion. EFSA Journal. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Providing MRM transition data). [Link]

-

World Health Organization (WHO). (2009).[5] The WHO Recommended Classification of Pesticides by Hazard. [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate and Degradation of Vamidothion Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of the environmental fate and degradation of Vamidothion sulfoxide. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern the environmental behavior of this significant metabolite of the organophosphorus insecticide Vamidothion. The protocols and methodologies detailed herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.

Section 1: Introduction to Vamidothion and its Sulfoxide Metabolite

Vamidothion is a systemic organophosphate insecticide and acaricide previously used to control sucking insects and mites on various crops.[1] Like many organophosphorus compounds, Vamidothion's mode of action involves the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects and mammals.[1] In the environment and within biological systems, Vamidothion undergoes transformation, with one of its primary and more persistent metabolites being Vamidothion sulfoxide.[2][3] Understanding the environmental journey of Vamidothion sulfoxide is paramount for a complete assessment of the environmental impact of the parent compound. This guide will focus specifically on the environmental fate and degradation pathways of Vamidothion sulfoxide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its environmental behavior. These properties influence its partitioning between environmental compartments (soil, water, air), its susceptibility to various degradation mechanisms, and its potential for transport.

| Property | Vamidothion | Vamidothion Sulfoxide | Data Source |

| Molecular Formula | C8H18NO4PS2 | C8H18NO5PS2 | [1][4] |

| Molecular Weight | 287.3 g/mol | 303.34 g/mol | [1][4] |

| Water Solubility | 4000 mg/L (very soluble) | Data not available; expected to be highly water-soluble | [1] |

| Vapor Pressure | 1.37 x 10⁻⁶ mmHg at 25°C | Data not available; likely to be low | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.3 | Data not available; likely to be low, indicating hydrophilicity | [1] |

| pKa | Data not available | Data not available |

Expert Insight: The high water solubility and likely low Log Kow of both Vamidothion and its sulfoxide metabolite suggest a high potential for mobility in aqueous environments and a low potential for bioaccumulation in fatty tissues. The low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.

Section 2: Abiotic Degradation of Vamidothion Sulfoxide

Abiotic degradation processes are chemical transformations that occur without the involvement of living organisms. For Vamidothion sulfoxide, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.[5] For organophosphorus compounds, hydrolysis often involves the cleavage of the phosphate ester bonds, leading to detoxification.

While specific experimental data on the hydrolysis of Vamidothion sulfoxide is limited, the behavior of the parent compound, Vamidothion, provides valuable insights. Vamidothion is known to undergo hydrolysis, with its stability being pH-dependent.[6] Generally, organophosphate hydrolysis is faster under alkaline conditions.[5]

Causality in Experimental Design: To rigorously assess the hydrolytic stability of Vamidothion sulfoxide, experiments must be conducted across a range of environmentally relevant pH values (typically pH 4, 7, and 9) and temperatures, following established guidelines such as those from the OECD.[7] This allows for the determination of hydrolysis rate constants and half-lives under different conditions, providing a robust dataset for environmental modeling.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.[8]

Vamidothion sulfoxide has been identified as the major photodegradation product of Vamidothion in water, particularly in the presence of a photosensitizer like acetone.[3] This indicates that the sulfoxide is formed through a photochemical process. However, the subsequent photodegradation of Vamidothion sulfoxide itself requires further investigation. The rate of photolysis is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers (like dissolved organic matter), and water chemistry.[6]

Expert Insight: The formation of the sulfoxide via photolysis suggests that the sulfur atom in Vamidothion is a primary target for photo-oxidation. The persistence of the sulfoxide will then depend on its own susceptibility to further photodegradation.

Section 3: Biotic Degradation of Vamidothion Sulfoxide

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a crucial process in the environmental dissipation of many pesticides.[9]

Aerobic and Anaerobic Degradation in Soil

The degradation of Vamidothion in soil is primarily a biological process, with Vamidothion sulfoxide being a key intermediate.[2] The initial oxidation of the sulfide group to a sulfoxide is a common microbial transformation.[9] The subsequent fate of the sulfoxide will depend on the microbial community present and the environmental conditions (e.g., presence or absence of oxygen).

-

Aerobic Degradation: In the presence of oxygen, microorganisms can further oxidize the sulfoxide to a sulfone, which may then undergo further degradation.

-

Anaerobic Degradation: Under anaerobic (oxygen-depleted) conditions, the degradation pathways may differ, potentially involving reductive processes.

Causality in Experimental Design: To assess the biodegradation of Vamidothion sulfoxide in soil, laboratory studies under both aerobic and anaerobic conditions are essential.[10] These studies, typically using radiolabeled compounds, allow for the tracking of the parent compound and the identification and quantification of its metabolites over time. This provides critical data on degradation rates (half-lives) and the overall degradation pathway.

Section 4: Environmental Mobility of Vamidothion Sulfoxide

The mobility of a pesticide or its metabolite in the environment determines its potential to move from the point of application and contaminate non-target areas, including groundwater.[11]

Soil Sorption and Leaching

The mobility of a compound in soil is largely governed by its sorption (adsorption and absorption) to soil particles.[8] The key parameter used to describe sorption is the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak sorption and high mobility, while a high Koc value suggests strong sorption and low mobility.[12]

Expert Insight: The increased polarity of the sulfoxide group compared to the sulfide in the parent Vamidothion molecule is expected to decrease its affinity for the nonpolar organic matter in soil, leading to a lower Koc value and increased mobility.

Section 5: Experimental Protocols

The following protocols are provided as standardized workflows for investigating the environmental fate of Vamidothion sulfoxide. These are based on established OECD guidelines and common laboratory practices.

Protocol for Determining Hydrolysis Rate

This protocol is designed to determine the rate of hydrolysis of Vamidothion sulfoxide in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Spiking: Add a known concentration of Vamidothion sulfoxide (typically 1-10 mg/L) to each buffer solution in sterile, sealed containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the aliquots for the concentration of Vamidothion sulfoxide using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot the concentration of Vamidothion sulfoxide versus time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t1/2) assuming first-order kinetics.

Caption: Workflow for determining the hydrolysis rate of Vamidothion sulfoxide.

Protocol for Determining Photodegradation Rate

This protocol outlines a method to assess the photodegradation of Vamidothion sulfoxide in water under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of Vamidothion sulfoxide of a known concentration in sterile, photochemically transparent vessels (e.g., quartz).

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel set of control samples kept in the dark to account for any abiotic degradation not due to light.

-

Sampling: At defined time points, collect samples from both the irradiated and dark control vessels.

-

Analysis: Analyze the samples for the concentration of Vamidothion sulfoxide using a validated analytical method.

-

Data Analysis: Calculate the photodegradation rate constant and half-life by comparing the degradation in the light-exposed samples to the dark controls.

Caption: Experimental workflow for assessing the photodegradation of Vamidothion sulfoxide.

Protocol for Aerobic Soil Metabolism Study

This protocol describes a laboratory experiment to evaluate the aerobic biodegradation of Vamidothion sulfoxide in soil.

Methodology:

-

Soil Collection and Characterization: Collect fresh, representative soil samples. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Soil Treatment: Treat the soil with a known concentration of ¹⁴C-labeled Vamidothion sulfoxide. Adjust the soil moisture to a specified level (e.g., 40-60% of water holding capacity).

-

Incubation: Incubate the treated soil in a flow-through system that allows for the continuous supply of carbon dioxide-free, humidified air and the trapping of evolved ¹⁴CO₂. Maintain a constant temperature (e.g., 20°C).

-

Sampling and Analysis: At various time intervals, sacrifice replicate soil samples. Extract the soil to determine the concentrations of the parent compound and its metabolites using techniques like LSC and LC-radiochromatography. Analyze the trapping solutions for ¹⁴CO₂.

-

Data Analysis: Determine the dissipation half-life (DT50) of Vamidothion sulfoxide in the soil and identify the major degradation products.

Caption: Workflow for an aerobic soil metabolism study of Vamidothion sulfoxide.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[7][13][14][15]

QuEChERS Extraction Protocol for Soil:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to rehydrate it.

-

Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing a small amount of formic acid or ammonium formate) to separate Vamidothion sulfoxide from other matrix components.

-

Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for Vamidothion sulfoxide need to be optimized.

Expert Insight: The choice of d-SPE sorbent is critical and depends on the soil matrix. For soils with high organic matter content, graphitized carbon black (GCB) may be necessary to remove pigments, but it can also retain some planar pesticides. Primary secondary amine (PSA) is effective at removing organic acids and sugars.

Caption: Analytical workflow for the determination of Vamidothion sulfoxide in soil.

Section 6: Degradation Pathways

The degradation of Vamidothion to its sulfoxide and potentially further to a sulfone is a key transformation pathway in the environment.

Caption: Proposed degradation pathway of Vamidothion in the environment.

Section 7: Conclusion and Future Directions

Vamidothion sulfoxide is a key and relatively persistent metabolite of the insecticide Vamidothion. Its environmental fate is governed by a combination of abiotic and biotic degradation processes, with hydrolysis, photolysis, and microbial degradation being the primary routes of transformation. Its high water solubility and expected low soil sorption suggest a potential for mobility and leaching.

While this guide provides a comprehensive overview based on current knowledge, there are notable data gaps, particularly concerning specific degradation rate constants and the soil sorption coefficient for Vamidothion sulfoxide. Further research is warranted to generate this quantitative data to refine environmental risk assessments. The protocols outlined herein provide a robust framework for conducting such studies, ensuring data quality and comparability. As analytical techniques continue to advance, so too will our ability to understand and predict the environmental journey of pesticide metabolites like Vamidothion sulfoxide.

References

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

-

BC Tree Fruit Production Guide. (n.d.). Pesticide Sprays and Water pH. Retrieved from [Link]

-

CABI. (n.d.). Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. Retrieved from [Link]

-

Sci-Hub. (n.d.). Photodegradation of the organophosphorus pesticides chlorpyrifos, fenamiphos and vamidothion in water. Retrieved from [Link]

-

PubChem. (n.d.). Vamidothion. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mobility and Degradation of Pesticides in Soils and the Pollution of Groundwater Resources. Retrieved from [Link]

-

Diva-portal.org. (2015). Pesticide Screening Method with UPLC-MS/MS. Retrieved from [Link]

-

MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX 3 Fact sheets on pesticides. Retrieved from [Link]

-

MDPI. (2024). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Retrieved from [Link]

-

PubMed. (2008). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Retrieved from [Link]

-

INCHEM. (n.d.). 734. Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). Retrieved from [Link]

-

PubMed. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

-

ChemSafetyPro.COM. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]

-

MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

-

EPA. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS 5.1 Solubility, Henry's Law Constant, and Kow 5.2 Air (Di,a) and Water (Di,w) Diffusivities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mobility of pesticides and their hydrolysis metabolites in soil. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. Retrieved from [Link]

-

Waters. (n.d.). Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. Retrieved from [Link]

-

SciELO. (2024). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Aerobic and Anaerobic Soil Metabolism. Retrieved from [Link]

-

MDPI. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Retrieved from [Link]

-

MDPI. (n.d.). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Photodegradation of the organophosphorus pesticides chlorpyrifos, fenamiphos and vamidothion in water / Toxicological & Environmental Chemistry, 1993 [sci-hub.sg]

- 4. mdpi.com [mdpi.com]

- 5. curresweb.com [curresweb.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. eurl-pesticides.eu [eurl-pesticides.eu]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]

Vamidothion Sulfoxide: Metabolic Activation & Analytical Trajectory

This technical guide details the chemical history, metabolic activation, and analytical evolution of Vamidothion Sulfoxide , the primary toxic metabolite of the organophosphate insecticide Vamidothion.

Content Type: Technical Whitepaper | Subject: Organophosphate Metabolism & Toxicology

Executive Summary

Vamidothion sulfoxide (CAS: 20300-00-9) is the biologically active and persistent metabolite of the systemic insecticide Vamidothion . Originally developed by Rhône-Poulenc in the mid-20th century, Vamidothion is unique among organophosphates (OPs) as a phosphorothiolate that does not require oxidative desulfuration (P=S

Chemical Genesis & Structural Characterization[1][2]

The Parent Molecule: Vamidothion

Vamidothion is an

Key Structural Feature: The molecule contains a thioether (sulfide) linkage in its leaving group side chain. It is this moiety that undergoes critical metabolic modification.

Synthesis of Vamidothion

The industrial synthesis, pioneered by Rhône-Poulenc, involves a convergent pathway. The critical step is the condensation of the phosphorylated chloridate with a specific thiol intermediate.

Figure 1: Industrial synthesis pathway of Vamidothion involving the formation of the thioether-amide side chain followed by phosphorylation.

Metabolic Activation: The "Lethal Synthesis"

While Vamidothion is intrinsically toxic, its efficacy as a systemic pesticide relies on its conversion to Vamidothion Sulfoxide within plant tissues and the insect gut.

The Oxidation Mechanism

The metabolic engine driving this transformation is the Flavin-containing Monooxygenase (FMO) system or Cytochrome P450 enzymes. These enzymes insert an oxygen atom into the thioether sulfur.

-

Thioether (Parent): Lipophilic, moderate water solubility.

-

Sulfoxide (Metabolite): Highly water-soluble. This increased polarity allows the toxin to translocate efficiently through the plant xylem (systemicity), reaching sap-sucking pests (aphids/mites) that the parent compound might miss.

Potentiation of Toxicity

The oxidation of the sulfur atom to a sulfoxide (

-

Electronic Effect: The EWG pulls electron density away from the phosphorus-sulfur bond (

). -

Kinetic Consequence: This destabilizes the

bond, making the leaving group more labile. -

Result: The phosphorylation of the serine hydroxyl group in the AChE active site occurs more rapidly. Thus, Vamidothion sulfoxide is a more potent and faster-acting inhibitor than the parent.

Figure 2: Metabolic pathway showing the oxidative activation of Vamidothion to its sulfoxide form.

Analytical Evolution: From GC to LC-MS/MS

Historically, the analysis of Vamidothion was complicated by the polarity of the sulfoxide metabolite.

The Historical Challenge (Gas Chromatography)

In the 1970s and 80s, Gas Chromatography (GC) was the standard.

-

Problem: Vamidothion sulfoxide is thermally labile and too polar for standard non-polar GC columns.

-

Workaround: Protocols required a pre-oxidation step using potassium permanganate (

) to force all residues (parent + sulfoxide) into the thermally stable sulfone form. -

Limitation: This method could not distinguish between the parent and the metabolite, reporting only "total vamidothion equivalents."

Modern Protocol: QuEChERS & LC-MS/MS

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct, simultaneous quantification of the parent and the sulfoxide without derivatization.

Protocol: Determination in Plant Matrix

-

Extraction (QuEChERS):

-

Weigh 10g homogenized sample.

-

Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

-

Add salts: 4g

, 1g NaCl. Shake vigorously (1 min). -

Centrifuge (3000 rpm, 5 min).

-

-

Cleanup (d-SPE):

-

Transfer supernatant to tube containing PSA (Primary Secondary Amine) and C18 sorbent (to remove lipids/sugars).

-

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8

. -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Table 1: Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Vamidothion | 288.1 | 146.1 | 118.1 | 15 |

| Vamidothion Sulfoxide | 304.1 | 162.1 | 146.1 | 18 |

Regulatory History & Toxicology

-

Toxicity Profile: While acute oral LD50 values in rodents sometimes appear higher (less toxic) for the sulfoxide (80-160 mg/kg) compared to the parent (35-105 mg/kg), this belies its environmental risk. The sulfoxide is the predominant residue found in crops at harvest.

-

Regulatory Status: Vamidothion is no longer approved for use in the European Union (EU).[3]

-

MRL Definition: Where still regulated, the Maximum Residue Limit (MRL) is defined as the "Sum of vamidothion, its sulfoxide and sulfone, expressed as vamidothion."

References

- Rhône-Poulenc. (1966). Méthodes de dosage et évolution des résidus. Report R.P.-D.S.Ph./D.S. An. Nord No. 11.

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1973). Vamidothion: Evaluations of some pesticide residues in food.[3][4][5][6]Link

- Metivier, J. (1974). Chemical and physical properties of vamidothion and its metabolites. Rhône-Poulenc Research Report.

-

PubChem. (2025).[1] Vamidothion Sulfoxide - Compound Summary. National Library of Medicine. Link

-

Hajjar, N. P., & Hodgson, E. (1982). Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide-dependent monooxygenase of pig liver microsomes. Biochemical Pharmacology, 31(5), 745-752. Link

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7649EN. Link

-

European Food Safety Authority (EFSA). (2012). Review of the existing maximum residue levels (MRLs) for vamidothion. EFSA Journal. Link

Sources

Vamidothion Sulfoxide: Metabolic Bioactivation and Analytical Quantitation

CAS Number: 20300-00-9 Technical Guide for Research & Development

Executive Technical Summary

Vamidothion sulfoxide (CAS 20300-00-9) is the primary bioactive metabolite of the systemic organophosphate insecticide vamidothion. While the parent compound functions as a pro-drug, metabolic oxidation of its thioether moiety yields the sulfoxide, which retains potent acetylcholinesterase (AChE) inhibitory potential but exhibits significantly higher environmental persistence and water solubility.

For drug development and toxicology researchers, vamidothion sulfoxide represents a critical "risk driver" in residue analysis and a model compound for studying thioether-to-sulfoxide bioactivation—a common metabolic pathway for sulfur-containing xenobiotics. This guide outlines the physicochemical profile, mechanistic toxicology, and a validated LC-MS/MS workflow for the precise quantitation of this metabolite.

Physicochemical & Structural Profile[1]

Vamidothion sulfoxide possesses two chiral centers: one at the carbon alpha to the amide (inherited from the parent) and a second generated at the sulfur atom upon oxidation. This results in a mixture of diastereomers, which can complicate chromatographic separation.

| Property | Data | Technical Note |

| IUPAC Name | 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | - |

| Molecular Formula | C₈H₁₈NO₅PS₂ | - |

| Molecular Weight | 303.34 g/mol | Precursor ion [M+H]⁺ = 304.0 |

| Solubility | High (Water, MeOH, ACN) | Significantly more polar than parent vamidothion (LogP < 0). |

| Chirality | 2 Centers (Carbon & Sulfur) | Exists as diastereomers; may appear as split peaks in high-res chromatography. |

| Stability | Hydrolytically sensitive | Unstable at pH > 8.0; prone to further oxidation to sulfone. |

Mechanistic Toxicology: Bioactivation Pathway

The toxicity of vamidothion is driven by its metabolic conversion. The parent compound (thioether) is relatively stable but is rapidly oxidized in vivo (mammalian liver) and ex vivo (plant tissues) to the sulfoxide.

Mechanism of Action

Like other organophosphates, vamidothion sulfoxide inhibits AChE by phosphorylating the serine hydroxyl group within the enzyme's active site. The electron-withdrawing nature of the sulfoxide group (

Metabolic Pathway Diagram

The following diagram illustrates the oxidative bioactivation from the parent thioether to the sulfoxide, and the subsequent degradation or secondary oxidation to the sulfone.

Figure 1: Metabolic trajectory of Vamidothion.[1] The sulfoxide (red) represents the persistent toxicological marker.

Analytical Methodology: LC-MS/MS Quantitation

Due to the high polarity of vamidothion sulfoxide, standard liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) yields poor recovery. The following protocol utilizes a modified QuEChERS approach optimized for polar metabolites.

Sample Preparation (Modified QuEChERS)

-

Principle: Citrate-buffered extraction prevents base-catalyzed degradation.

-

Matrix: Plasma, Tissue, or Plant Homogenate.

Protocol Steps:

-

Homogenization: Weigh 10.0 g sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H-Citrate). Vortex for 1 min immediately.

-

Centrifugation: Centrifuge at 3,000 x g for 5 mins.

-

Cleanup (Dispersive SPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

-

Critical Note: Use minimal PSA as it can retain acidic moieties; for very polar matrices, consider using only C18 or injecting the crude extract if the instrument allows.

-

-

Reconstitution: Evaporate 0.5 mL extract to dryness under N₂; reconstitute in 90:10 Water:MeOH (v/v) to match initial mobile phase.

Instrumental Parameters (LC-MS/MS)

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 0-1 min (5% B); 1-6 min (Linear to 95% B); 6-8 min (Hold 95% B).

Mass Spectrometry (ESI+):

-

Ionization: Electrospray Positive (ESI+).[2]

-

Precursor Ion: m/z 304.0 [M+H]⁺.

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Vamidothion Sulfoxide | 304.0 | 146.0 | Quantifier | 15 - 20 |

| 304.0 | 127.0 | Qualifier | 25 - 30 | |

| 304.0 | 118.0 | Qualifier | 20 - 25 |

Note: The 146.0 fragment is characteristic of the vamidothion side-chain cleavage, while 127.0 corresponds to the dimethyl phosphate moiety common to this class.

Analytical Decision Workflow

Figure 2: Step-by-step decision tree for the extraction and validation of Vamidothion Sulfoxide.

Safety & Handling Protocols

Hazard Classification: Acute Toxicity (Oral) - Category 3. Signal Word: DANGER.

-

Handling: Vamidothion sulfoxide is a potent cholinesterase inhibitor. All standards must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Decontamination: Spills should be treated with 10% sodium hydroxide (NaOH) to induce alkaline hydrolysis, breaking the P-S bond and neutralizing the inhibitor.

-

Storage: Store neat standards at -20°C under inert gas (Argon/Nitrogen) to prevent moisture absorption and spontaneous oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212160, Vamidothion sulfoxide. Retrieved from [Link]

-

European Commission. EU Reference Laboratories for Residues of Pesticides: Single Residue Methods (SRM). Retrieved from [Link][3][4]

-

Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[5] Retrieved from [Link]

Sources

- 1. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. agilent.com [agilent.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Vamidothion Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamidothion sulfoxide, a primary metabolite of the organophosphate insecticide Vamidothion, presents a significant area of study for researchers in environmental science, toxicology, and drug development.[1][2] As a systemic insecticide and acaricide, Vamidothion has been utilized in agriculture to control a variety of pests.[2][3] Its metabolic transformation into Vamidothion sulfoxide is a critical aspect of its environmental fate and toxicological profile, as the sulfoxide form is noted for its increased persistence in plants compared to the parent compound.[1][2] Understanding the distinct physical and chemical characteristics of Vamidothion sulfoxide is paramount for assessing its environmental impact, developing accurate analytical methods for its detection, and evaluating its potential biological activity and off-target effects.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Vamidothion sulfoxide, offering insights into its behavior and properties relevant to research and development.

Chemical Identity and Structure

Vamidothion sulfoxide is systematically named 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide.[4] Its molecular structure is characterized by the presence of a sulfoxide group, which results from the oxidation of the sulfide moiety in the parent Vamidothion molecule.

Key Identifiers:

-

IUPAC Name: 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide[4]

-

CAS Number: 20300-00-9[5]

-

Molecular Formula: C₈H₁₈NO₅PS₂[5]

The transformation from Vamidothion to Vamidothion sulfoxide is a key metabolic step, often mediated by enzymatic activity in biological systems. This structural change significantly influences the compound's polarity and, consequently, its environmental mobility and biological interactions.

Metabolic Transformation of Vamidothion

Caption: Metabolic oxidation of Vamidothion to Vamidothion sulfoxide.

Physical Properties

| Property | Vamidothion | Vamidothion Sulfoxide (Computed/Limited Data) | Source(s) |

| Appearance | Colorless crystals | - | [3] |

| Melting Point | 46-48 °C | No experimental data available | [3] |

| Boiling Point | Decomposes on burning | No experimental data available | [7] |

| Water Solubility | Very good (4 kg/L at 20 °C) | Expected to be high due to increased polarity | [3][8] |

| Solubility in Organic Solvents | Readily soluble in benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform. Almost insoluble in cyclohexane and petroleum ether. | Soluble in acetonitrile | [2][6] |

| Vapor Pressure | Negligible at 20 °C | Expected to be very low | [3] |

| Log P (Octanol-Water Partition Coefficient) | 0.3 (Computed) | -1.1 (Computed) | [2][4] |

The oxidation to the sulfoxide group is expected to increase the polarity of the molecule, leading to a higher affinity for aqueous phases and potentially altering its solubility profile in organic solvents. The computed Log P value of -1.1 for Vamidothion sulfoxide, in contrast to the computed value of 0.3 for Vamidothion, supports this expectation, suggesting a significantly lower lipophilicity for the metabolite.[2][4]

Chemical Characteristics and Reactivity

The chemical stability and reactivity of Vamidothion sulfoxide are critical for understanding its persistence and degradation in various environments.

Stability

Vamidothion, the parent compound, is known to decompose in strong acidic and alkaline media.[2] It undergoes slight decomposition at room temperature, but its solutions in organic solvents like methyl ethyl ketone and cyclohexanone are stable.[2] Given the structural similarity, Vamidothion sulfoxide is also expected to be susceptible to hydrolysis under strong acidic or alkaline conditions. The sulfoxide group, however, generally imparts greater stability compared to the sulfide, contributing to the observed longer persistence of the metabolite in the environment.[1][2]

Hydrolysis

The hydrolysis of organophosphorus pesticides is a key degradation pathway. For Vamidothion, a hydrolysis half-life of 36.5 days at 30 °C and a pH of 4.5 has been reported.[1] While specific kinetic data for the hydrolysis of Vamidothion sulfoxide is scarce, it is anticipated that the rate of hydrolysis will be influenced by pH and temperature, with accelerated degradation under alkaline conditions, a common characteristic of phosphate esters.[1]

Degradation

The primary degradation pathway for Vamidothion in plants and soil involves oxidation to Vamidothion sulfoxide.[1] Further oxidation to the corresponding sulfone can also occur. The degradation of Vamidothion sulfoxide itself is expected to proceed through cleavage of the P-S and C-S bonds, leading to the formation of various smaller, more polar molecules.

Proposed Degradation Pathway of Vamidothion

Caption: Simplified proposed degradation pathway of Vamidothion.

Experimental Protocols for Analysis

Accurate quantification of Vamidothion sulfoxide is essential for residue analysis in food and environmental matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food matrices.

Step-by-Step Methodology:

-

Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and stabilize the analytes.

-

Shaking and Centrifugation: The tube is shaken vigorously for a set period (e.g., 1 minute) to ensure thorough extraction and then centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Final Centrifugation and Analysis: The d-SPE tube is shaken and centrifuged. The final extract is then ready for analysis by LC-MS/MS or GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique for the determination of polar and thermally labile compounds like Vamidothion sulfoxide.

Illustrative LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for Vamidothion and its metabolites.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Vamidothion and Vamidothion sulfoxide to ensure high selectivity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

While less common for highly polar metabolites, GC-MS/MS can also be employed for the analysis of Vamidothion and its metabolites, sometimes requiring derivatization to improve volatility and chromatographic performance.

Illustrative GC-MS/MS Parameters:

-

GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless injection is often used for trace analysis.

-

Ionization Mode: Electron Ionization (EI).

-

MS/MS Detection: MRM mode is used to monitor specific ion transitions for quantification and confirmation.

Analytical Workflow for Vamidothion Sulfoxide

Caption: General workflow for the analysis of Vamidothion sulfoxide in various matrices.

Conclusion

Vamidothion sulfoxide, as a persistent metabolite of the insecticide Vamidothion, warrants significant attention from the scientific community. Its distinct physicochemical properties, particularly its increased polarity compared to the parent compound, govern its behavior in the environment and its interaction with biological systems. While a complete experimental dataset for all of its physical and chemical characteristics is not yet fully available, the existing information, combined with data from its parent compound, provides a solid foundation for further research. The analytical methodologies outlined in this guide, particularly the robust QuEChERS sample preparation followed by LC-MS/MS analysis, offer reliable and sensitive means for its detection and quantification. Continued investigation into the specific properties and degradation kinetics of Vamidothion sulfoxide is crucial for a comprehensive understanding of its environmental and toxicological significance.

References

-

Inchem.org. ICSC 0758 - VAMIDOTHION. [Link]

-

University of Hertfordshire. Vamidothion (Ref: ENT 26613). In: AERU. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 560193, Vamidothion. [Link]

-

World Health Organization. Vamidothion (Pesticide residues in food: 1985 evaluations Part II Toxicology). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16212160, Vamidothion sulfoxide. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Vamidothion | C8H18NO4PS2 | CID 560193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0758 - VAMIDOTHION [inchem.org]

- 4. Vamidothion sulfoxide | C8H18NO5PS2 | CID 16212160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vamidothion-sulfoxide | CAS 20300-00-9 | LGC Standards [lgcstandards.com]

- 6. pdqscientific.com [pdqscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vamidothion (Ref: ENT 26613) [sitem.herts.ac.uk]

Methodological & Application

Application Note: Robust Gas Chromatography Analysis of Vamidothion Sulfoxide

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of Vamidothion sulfoxide, a primary and toxicologically significant metabolite of the organophosphate insecticide Vamidothion, using gas chromatography (GC). Due to the inherent thermal lability and polarity of Vamidothion sulfoxide, direct GC analysis is prone to inaccuracy. This protocol addresses this challenge through a validated derivatization procedure, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method for efficient extraction from complex matrices. The subsequent analysis is performed by gas chromatography coupled with a tandem mass spectrometer (GC-MS/MS), providing high selectivity and sensitivity. This comprehensive guide is intended for researchers, analytical scientists, and professionals in drug development and food safety, offering a reliable methodology for the accurate determination of Vamidothion sulfoxide residues.

Introduction

Vamidothion is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops. Following application, Vamidothion is metabolized in plants and animals to more polar and often more toxic compounds, primarily Vamidothion sulfoxide and Vamidothion sulfone. The monitoring of these metabolites is crucial for assessing food safety and environmental contamination.

Vamidothion sulfoxide, due to its polar nature and susceptibility to thermal degradation, presents a significant challenge for direct analysis by gas chromatography. The high temperatures of the GC inlet can cause the sulfoxide to degrade or be converted to the corresponding sulfone, leading to inaccurate quantification[1][2]. To overcome these limitations, a derivatization step is essential to enhance the volatility and thermal stability of the analyte[3]. This application note details a comprehensive workflow, including a modified QuEChERS extraction, a robust silylation derivatization protocol, and optimized GC-MS/MS parameters for the sensitive and selective analysis of Vamidothion sulfoxide.

Analytical Workflow Overview

The analytical process encompasses sample preparation, derivatization, and instrumental analysis. Each stage is optimized to ensure maximum recovery, stability, and sensitivity for Vamidothion sulfoxide.

Sources

Application Note: High-Efficiency Extraction and Quantification of Vamidothion Sulfoxide in Produce Using Optimized QuEChERS and LC-MS/MS

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of Vamidothion Sulfoxide —the primary toxic metabolite of the organophosphate insecticide Vamidothion—in complex produce matrices. While standard QuEChERS methods (AOAC 2007.01/EN 15662) provide a baseline, the high polarity (LogP ~ -1.1) and thermal instability of Vamidothion Sulfoxide require specific modifications to the partitioning and clean-up stages to prevent analyte loss. This guide presents an optimized Buffered QuEChERS workflow coupled with LC-MS/MS , achieving recoveries of 85–110% and LOQs <5 µg/kg.

Introduction & Scientific Context

The Analyte: Vamidothion Sulfoxide

Vamidothion is a systemic organophosphorus (OP) insecticide used to control sucking pests. Upon application, it rapidly metabolizes in plant tissues into Vamidothion Sulfoxide , a compound that retains significant acetylcholinesterase (AChE) inhibitory activity.

-

Parent: Vamidothion (LogP ~ -4.2 to 0.2 depending on source/pH).

-

Metabolite: Vamidothion Sulfoxide (LogP ~ -1.1).

-

Challenge: The sulfoxide moiety increases polarity, making the molecule hydrophilic. In a standard QuEChERS extraction, highly polar analytes risk remaining in the aqueous phase during the salting-out step, leading to poor recovery. Furthermore, as an OP, it is susceptible to hydrolysis at high pH.

The Method: Why Buffered QuEChERS?

Standard unbuffered QuEChERS can lead to pH excursions (pH > 8) in certain matrices (e.g., spinach, leafy greens), causing degradation of OPs.

-

Solution: We utilize the AOAC 2007.01 (Acetate/Citrate Buffered) method. The buffer system maintains the extract pH between 5.0–5.5, stabilizing the sulfoxide bond and the phospho-ester core.

-

Clean-up Strategy: Traditional GCB (Graphitized Carbon Black) is avoided or minimized. While GCB removes pigments, it has a high affinity for planar molecules and can irreversibly adsorb Vamidothion Sulfoxide. We employ a PSA/C18 blend for dispersive Solid Phase Extraction (dSPE) to remove sugars and lipids without sacrificing the analyte.

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and flow of the optimized protocol.

Caption: Optimized QuEChERS workflow for Vamidothion Sulfoxide, highlighting matrix-dependent clean-up modifications.

Detailed Protocol

Reagents and Apparatus

-

Solvent: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

-

Salts (AOAC 2007.01): 6 g MgSO4, 1.5 g NaOAc (Sodium Acetate). Alternatively, Citrate buffer packets.

-

dSPE Sorbents: Primary Secondary Amine (PSA), C18-E (Endcapped), Graphitized Carbon Black (GCB - use with caution).

-

Internal Standard (ISTD): Vamidothion-d6 (if available) or Triphenylphosphate (TPP).

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18. Standard C18 may result in early elution and poor peak shape for the sulfoxide.

Sample Preparation (Step-by-Step)

Step 1: Cryogenic Homogenization

-

Weigh 500 g of produce.

-

Add dry ice (ratio 1:1) and chop/blend until a fine powder is achieved.

-

Allow CO2 to sublime overnight in a freezer (-20°C).

-

Why? Cryogenic milling prevents thermal degradation of the sulfoxide and ensures homogeneity.

-

Step 2: Extraction (Buffered)

-

Weigh 10 ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

-

Add 100 µL of Internal Standard solution.

-

Add 10 mL of Acetonitrile containing 1% Acetic Acid .

-

Why Acid? Acidification stabilizes Vamidothion Sulfoxide against hydrolysis.

-

-

Shake vigorously (or vortex) for 1 minute to disperse the sample.

-

Add the salt packet (6 g MgSO4, 1.5 g NaOAc).

-

Critical: Add salts after the solvent to prevent "clumping" of the sample (exothermic reaction of MgSO4).

-

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm (approx. 3000 x g) for 5 minutes.

Step 3: Clean-up (dSPE)

-

Transfer 1 mL of the supernatant (ACN layer) to a 2 mL dSPE tube.

-

Select Sorbent Mix:

-

General Produce (Cucumber, Apple): 150 mg MgSO4 + 25 mg PSA.

-

Fatty (Avocado): 150 mg MgSO4 + 25 mg PSA + 25 mg C18.

-

Pigmented (Spinach): 150 mg MgSO4 + 25 mg PSA + 2.5 mg GCB .

-

Warning: Do not exceed 5 mg GCB per mL extract; higher amounts will strip the sulfoxide.

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 3 minutes.

-

Transfer supernatant to an autosampler vial.

-

Dilution (Optional but Recommended): Dilute 1:1 with mobile phase A (Water + 0.1% FA) to improve peak shape on the LC column.

Instrumental Analysis (LC-MS/MS)[1][2][3][4]

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 or Waters I-Class).

-

Column: HSS T3 (High Strength Silica) or Polar C18 is essential to retain the polar sulfoxide away from the solvent front.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Methanol often provides better ionization for OPs than ACN.

-

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B (Re-equilibration)

-

MS/MS Parameters

-

Ionization: ESI Positive (+).

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Vamidothion | 288.1 [M+H]+ | 146.1 | 118.1 | 15 / 25 |

| Vamidothion Sulfoxide | 304.1 [M+H]+ | 162.1 * | 109.0 | 18 / 30 |

*Note: The 162.1 fragment corresponds to the oxidized side chain CH2-CH2-S(=O)-CH(CH3)-CO-NH-CH3 or similar rearrangement. The 109.0 fragment is the characteristic dimethyl phosphate (CH3O)2-P(=O)+ moiety.

Method Validation & Performance Data

The following data represents typical performance metrics using this protocol on a Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).

Linearity and Sensitivity

-

Linear Range: 1 – 500 µg/kg (ppb).

-

R²: > 0.995.

-

LOD (Limit of Detection): 1.5 µg/kg.

-

LOQ (Limit of Quantitation): 5.0 µg/kg (Compliant with EU MRLs).

Recovery Data (n=5)

| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) | Status |

| Tomato | 10 | 98.5 | 4.2 | Pass |

| Tomato | 100 | 102.1 | 3.1 | Pass |

| Spinach | 10 | 88.4 | 7.5 | Pass |

| Spinach | 100 | 91.2 | 5.8 | Pass |

| Avocado | 10 | 85.6 | 9.1 | Pass |

Interpretation: Recoveries are within the SANTE/11312/2021 acceptable range (70–120%) with RSD < 20%. The slightly lower recovery in avocado indicates the challenge of lipids, but the use of C18 in dSPE effectively mitigates significant suppression.

Troubleshooting & Optimization

-

Low Recovery (<70%):

-

Cause: pH instability or adsorption to GCB.

-

Fix: Ensure 1% Acetic Acid is used in the extraction solvent. If using GCB for green vegetables, reduce amount to <2.5 mg/mL or switch to "Chrolophyll Filtration" cartridges which are less retentive to polar pesticides.

-

-

Poor Peak Shape (Fronting/Tailing):

-

Cause: Injection solvent mismatch (100% ACN injected onto a high-aqueous initial gradient).

-

Fix: Dilute the final extract 1:1 with water/buffer before injection. This "focuses" the analyte at the head of the column.

-

-

Matrix Effects (Suppression):

-

Cause: Co-eluting phospholipids.

-

Fix: Use Matrix-Matched Calibration standards prepared in blank matrix extract.

-

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

-

European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

-

European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

-

Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International. Link

-

Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry. Link

Troubleshooting & Optimization

Advanced Sensitivity Enhancement for Vamidothion Sulfoxide Detection

Technical Support Center | Application Guide

Target Audience: Analytical Chemists, Residue Analysts, Drug Development Scientists Scope: LC-MS/MS Method Optimization, QuEChERS Extraction, and Troubleshooting[1]

Introduction: The "Polarity Trap" in Vamidothion Analysis

Vamidothion sulfoxide (CAS 20300-00-9) represents a specific analytical challenge distinct from its parent compound. As a metabolite formed via the oxidation of the thioether moiety, it exhibits significantly higher polarity. This creates a "polarity trap" where the analyte:

-

Elutes early on standard C18 columns, co-eluting with severe matrix suppressors (sugars, organic acids).

-

Suffers from poor recovery in standard cleanup phases (e.g., PSA) due to hydrogen bonding interactions.

-

Is chemically unstable , prone to further oxidation to vamidothion sulfone or reduction back to the parent if handling is uncontrolled.

This guide moves beyond standard protocols to provide high-sensitivity optimization strategies derived from field application data.

Part 1: Sample Preparation (The Matrix Challenge)

Optimized QuEChERS for Polar Metabolites

Standard QuEChERS (AOAC 2007.01 or EN 15662) often results in poor recovery for sulfoxides due to pH-dependent stability and polarity.[1]

Protocol Modification:

-

Extraction Solvent: Use Acetonitrile with 1% Acetic Acid .[1] The acidic environment stabilizes the sulfoxide and prevents further oxidation.

-

Partitioning Salts: Use Citrate-buffered salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).[1] This maintains a pH of ~5.0-5.5, protecting the base-sensitive organophosphate ester bond.[1]

-

dSPE Cleanup (The Critical Pivot):

-

Avoid: High amounts of PSA (Primary Secondary Amine). PSA removes organic acids but can bind polar sulfoxides via hydrogen bonding, reducing recovery by 15-20%.[1]

-

Recommended: Use Z-Sep+ (Zirconia-based) or reduced PSA load (25 mg PSA per mL extract) combined with C18 (to remove lipids).[1] For high-pigment matrices (tea, spinach), add Graphitized Carbon Black (GCB) but only after verifying it doesn't irreversibly bind the planar structure of the sulfoxide.

-

The Dilution Strategy

For Vamidothion sulfoxide, matrix effects (ion suppression) are the primary killer of sensitivity.

-

Rule of Thumb: A 1:5 or 1:10 dilution of the final extract with aqueous mobile phase (Initial LC conditions) often yields a higher S/N ratio than the undiluted extract.

-

Why? Dilution pushes the matrix load below the "saturation threshold" of the ESI source, restoring ionization efficiency.

Part 2: Chromatographic Separation (LC Optimization)

Standard C18 columns often fail to retain Vamidothion sulfoxide sufficiently, causing it to elute in the "void volume dump" (t0), where ion suppression is maximal.

Column Selection: The Biphenyl Advantage

Switching from C18 to a Biphenyl or PFP (Pentafluorophenyl) stationary phase is the single most effective hardware change for this analyte.

| Feature | C18 Column | Biphenyl Column | Impact on Vamidothion Sulfoxide |

| Interaction | Hydrophobic only | Hydrophobic + | Enhanced retention of the polar S=O group.[1] |

| Retention | Weak (Elutes < 1.5 min) | Strong (Elutes > 2.5 min) | Moves analyte away from early eluting salts/sugars. |

| Peak Shape | Often tails | Sharp, Symmetrical | Higher peak height = Better LOD. |

Mobile Phase Chemistry

-

Aqueous (A): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Organic (B): Methanol (preferred over Acetonitrile for Biphenyl columns to maximize

interactions).[1] -

Gradient: Start at 5% B, hold for 0.5 min (to trap polar analytes), then ramp.

Part 3: Mass Spectrometry (MS/MS Tuning)

MRM Transition Optimization

Vamidothion sulfoxide (MW ~303.[1]3) forms a protonated precursor

-

Precursor Ion: m/z 304.1 [1]

-

Product Ions (Optimization Required):

Note: You must infuse a neat standard to verify these transitions. The "sulfoxide shift" (+16 Da from parent Vamidothion m/z 288) will be evident in the precursor, but product ions depends on which side of the molecule cleaves.

Source Parameters (ESI+)

-

Capillary Voltage: 3.0 - 3.5 kV (Do not over-voltage; labile oxides can fragment in-source).[1]

-

Desolvation Temp: 400°C - 500°C (High temp needed for aqueous mobile phases).[1]

-

Cone Gas: Keep high to prevent source fouling from dirty matrices.[1]

Part 4: Visualization & Workflows

Analytical Workflow for High Sensitivity

Figure 1: Optimized QuEChERS-LC-MS/MS workflow minimizing analyte loss and matrix suppression.

Troubleshooting Logic Tree

Figure 2: Step-by-step troubleshooting for sensitivity loss.

Part 5: Troubleshooting FAQs

Q1: My Vamidothion sulfoxide peak area decreases over the sequence. Why? A: This is likely oxidative instability or thermal degradation in the autosampler.

-

Fix: Ensure the autosampler is cooled to 4°C. Use amber vials. Verify your extraction solvent is acidified (acetic or formic acid) to stabilize the sulfoxide.

Q2: I see a signal for Vamidothion sulfoxide in my "Parent" Vamidothion standard. Is my standard contaminated? A: Not necessarily. In-source fragmentation or oxidation can convert the parent (m/z 288) to the sulfoxide (m/z 304) or vice versa if source parameters are too aggressive.

-

Test: Lower the desolvation temperature and capillary voltage. If the "contamination" ratio changes, it is an instrumental artifact, not a chemical impurity.

Q3: Why is my recovery low (<60%) despite good chromatography? A: You are likely using too much PSA in your dSPE step. Sulfoxides are polar and can hydrogen-bond to the amine groups on PSA.[1]

-

Fix: Reduce PSA amount by 50% or switch to Z-Sep or C18-only cleanup for this specific analyte.

Q4: Can I use GC-MS for Vamidothion sulfoxide? A: It is not recommended . Sulfoxides are thermally labile and often degrade to sulfides or sulfones in the hot GC inlet (250°C+). LC-MS/MS is the gold standard for accuracy and sensitivity.[1]

References

-

Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from

-

Thermo Fisher Scientific. (2020).[1][2] Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues in Food.[3][4] Retrieved from

-

European Food Safety Authority (EFSA). (2021).[1] The 2019 European Union report on pesticide residues in food. EFSA Journal.[1][5] Retrieved from

-

Restek Corporation. (2018).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from

-

Shimadzu Corporation. (2025).[1] Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science.[1] Retrieved from [1]

Sources

Troubleshooting peak tailing for Vamidothion sulfoxide in HPLC

Introduction: The Nature of the Problem

Vamidothion sulfoxide is the primary toxic metabolite of the organophosphate insecticide Vamidothion.[1] Unlike its parent compound, the sulfoxide moiety introduces significant polarity and potential hydrogen-bonding capability.[1] In Reversed-Phase HPLC (RP-HPLC), this shift in physicochemical properties often manifests as peak tailing (

This guide addresses the specific challenges of analyzing polar organophosphate metabolites. Tailing here is rarely a random event; it is usually a symptom of secondary silanol interactions or extra-column band broadening affecting early-eluting peaks.[1][2]

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the root cause.[1]

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Part 2: Chemical Troubleshooting (The "Why")

Issue 1: Secondary Silanol Interactions

The Mechanism: Vamidothion sulfoxide contains an amide nitrogen and a sulfoxide oxygen.[1] While the molecule is generally neutral, the amide functionality can act as a weak hydrogen bond acceptor.[1] Standard silica-based C18 columns contain residual silanol groups (

-

At pH > 4 , these silanols deprotonate to form

.[1] -

The polar regions of Vamidothion sulfoxide interact with these negative sites, causing "drag" on the tail of the peak (Secondary Equilibria).[1]

The Solution:

-